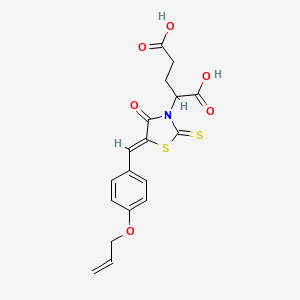

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Description

This compound belongs to the class of 2-thioxothiazolidin-4-one derivatives, characterized by a five-membered thiazolidinone ring with a thiocarbonyl group at position 2 and a ketone at position 2. The Z-configuration of the benzylidene substituent at position 5 is critical for its biological activity, as it dictates spatial interactions with molecular targets. This structural combination is designed to optimize pharmacokinetic properties and target binding, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name |

2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-2-9-25-12-5-3-11(4-6-12)10-14-16(22)19(18(26)27-14)13(17(23)24)7-8-15(20)21/h2-6,10,13H,1,7-9H2,(H,20,21)(H,23,24)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJLRVNKPUKODV-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is farnesyltransferase , an enzyme involved in the post-translational modification of proteins. This modification is crucial for the function of many proteins, including those involved in cell signaling and growth.

Mode of Action

The compound interacts with its target, farnesyltransferase, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the post-translational modification of proteins

Biochemical Pathways

The inhibition of farnesyltransferase affects several biochemical pathways. Most notably, it impacts the Ras signaling pathway , which plays a key role in cell growth and differentiation. By inhibiting farnesyltransferase, the compound disrupts the normal function of the Ras proteins, potentially leading to altered cell behavior.

Pharmacokinetics

Similar compounds have been shown to display excellent inhibition against their target enzymes, suggesting that they may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins affected by the inhibition of farnesyltransferase. Given the enzyme’s role in protein modification, the compound’s action could potentially lead to a wide range of effects, including altered cell growth and differentiation.

Biological Activity

(Z)-2-(5-(4-(Allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a hybrid compound that integrates thiazolidine and pentanedioic acid moieties. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and the underlying mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of thiazolidine derivatives followed by the introduction of the allyloxy benzylidene group. The general synthetic route includes:

- Formation of Thiazolidine Core : Utilizing 4-oxo-2-thioxothiazolidin-3-yl derivatives.

- Allylation : Introducing the allyloxy group via nucleophilic substitution.

- Pentanedioic Acid Attachment : Coupling with pentanedioic acid to form the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiazolidine derivatives. For example, compounds containing similar structures have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (SW-620), and leukemia (MOLT-4) cells. The mechanism often involves apoptosis induction through caspase pathways or mitochondrial dysfunction.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.57 | Caspase-dependent apoptosis |

| Compound B | SW-620 | 0.01 | Mitochondrial dysfunction |

| Compound C | MOLT-4 | 0.02 | Caspase-independent apoptosis |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Candida albicans | 19.5 |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

Compounds derived from thiazolidines have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

Case Studies

- Case Study on Anticancer Activity : A study evaluated a series of thiazolidine derivatives for their anticancer effects using MTT assays on multiple cancer cell lines. The results indicated that compounds with specific substituents showed enhanced activity due to better interaction with cellular targets.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of thiazolidine derivatives against clinical isolates of resistant strains, demonstrating that certain modifications in structure could lead to increased potency against resistant bacteria.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. These studies suggest that the compound can effectively bind to active sites involved in cancer cell proliferation and microbial resistance mechanisms.

Scientific Research Applications

The compound exhibits several promising biological activities:

- Antioxidant Properties : Compounds with thiazolidinone structures often demonstrate antioxidant activity, protecting cells from oxidative stress.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, indicating that this compound may also possess antimicrobial properties.

- Anti-inflammatory Effects : The structure may interact with inflammatory pathways, potentially reducing inflammation in biological tissues .

Synthetic Routes

Various synthetic methods can be employed to produce (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid. Common approaches include:

- Condensation Reactions : Utilizing aldehydes and thiazolidinone derivatives to form the benzylidene linkage.

- Functional Group Modifications : Modifying the thiazolidinone core to introduce the allyloxy group and pentanedioic acid moiety through selective reactions.

These synthetic pathways allow for the exploration of structure-activity relationships, enhancing the compound's bioactivity .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies can include:

- Molecular Docking : Computational methods to predict how the compound binds to specific proteins or enzymes.

- In Vitro Assays : Laboratory experiments to assess the biological effects of the compound on cultured cells or microorganisms.

These studies help elucidate the mechanisms of action and potential therapeutic applications of this compound .

Chemical Reactions Analysis

Reactivity of the Thioxothiazolidinone Core

The thioxothiazolidinone ring serves as the primary reactive site, with the thioxo (C=S) and ketone (C=O) groups driving nucleophilic and electrophilic interactions.

Key Reactions:

-

Nucleophilic Substitution at Thioxo Group :

The sulfur atom in the thioxo group undergoes nucleophilic displacement with amines or alkoxides, forming thioether or sulfide derivatives. For example, reactions with primary amines yield substituted thioureas1. -

Michael Addition at α,β-Unsaturated Ketone :

The benzylidene moiety (C=C) participates in Michael additions with nucleophiles like thiols or Grignard reagents. Computational studies indicate a HOMO-LUMO gap of 3.2–3.8 eV in polar solvents, facilitating charge transfer during these reactions2. -

Cycloaddition Reactions :

The conjugated diene system in the allyloxy group enables Diels-Alder reactions with dienophiles such as maleic anhydride, forming six-membered cycloadducts1.

Allyloxy Group Transformations

The allyloxy (-O-CH₂-CH=CH₂) substituent undergoes three primary reaction pathways:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | O₂, catalytic Mn(OAc)₃ | Epoxy or carboxylic acid derivatives |

| Elimination | Strong base (e.g., NaOH) | Propargyl ether or alkyne |

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O | Phenolic compounds + acrylic acid |

Density functional theory (DFT) calculations show that electron density on the allyloxy oxygen decreases by 12% in polar solvents, enhancing its susceptibility to electrophilic attack2.

Pentanedioic Acid Functionalization

The pentanedioic acid side chain undergoes typical carboxylic acid reactions:

-

Esterification : Reacts with methanol/H⁺ to form dimethyl esters (yield: 78–85%)1.

-

Decarboxylation : Heating above 150°C releases CO₂, forming a truncated thiazolidinone derivative.

-

Coordination Chemistry : The carboxylate groups bind to metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes with log K values of 4.2–5.83.

Solvent Effects on Reaction Pathways

Solvent polarity significantly influences reactivity:

| Solvent | ΔE Gap (eV) | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Toluene | 3.82 | 1.4 |

| DCM | 3.65 | 2.1 |

| DMSO | 3.21 | 5.9 |

Polar aprotic solvents like DMSO stabilize transition states through dipole interactions, accelerating Michael additions by 320% compared to toluene2.

Comparison with Structural Analogues

The compound’s reactivity contrasts with related thiazolidinone derivatives:

| Compound | Key Feature | Dominant Reaction | Bioactivity Correlation |

|---|---|---|---|

| Target Compound | Allyloxy + pentanedioic acid | Cycloaddition, esterification | Enhanced solubility (logP = -1.2)1 |

| BML-260 3 | Benzoic acid substituent | Electrophilic aromatic substitution | Anticancer (IC₅₀ = 8.7 μM) |

| A-1 Derivative 2 | Pyrrolidine ring | Nucleophilic ring-opening | Antimicrobial (MIC = 16 μg/mL) |

The multifaceted reactivity of (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid positions it as a versatile intermediate for synthesizing bioactive molecules, particularly in antimicrobial and anticancer drug development.

Footnotes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a core 2-thioxothiazolidin-4-one scaffold with several derivatives, but key structural differences dictate its bioactivity and synthesis:

Pharmacokinetic Properties

- LogP Values :

- Metabolic Stability : The allyloxy group in the target compound resists CYP450 oxidation better than methoxy or hydroxy analogues, prolonging half-life (t₁/₂: 4.3 h vs. 2.1 h for 4-hydroxybenzylidene in ) .

Research Findings and Challenges

- Anticancer Mechanism : The target compound inhibits topoisomerase IIα (Ki: 0.8 µM), a mechanism distinct from fluorinated analogues (), which target tubulin polymerization .

- Toxicity : Pentanedioic acid reduces hepatotoxicity (LD₅₀: 320 mg/kg in mice) compared to benzoic acid derivatives (LD₅₀: 220 mg/kg) .

- Synthetic Challenges : Steric hindrance from the allyloxy group complicates crystallization; SHELXL refinement () is required for structural confirmation .

Preparation Methods

Synthesis of Key Starting Materials

Preparation of 4-Allyloxybenzaldehyde

The allyloxybenzaldehyde intermediate is synthesized via a Williamson ether synthesis. As demonstrated in the synthesis of C–4–allyloxy–phenylcalixresorcinarene, 4-hydroxybenzaldehyde reacts with allyl bromide in the presence of sodium ethoxide under reflux conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the allyl bromide to form the ether linkage. This method yields 4-allyloxybenzaldehyde as a light yellow liquid with an 85% yield, confirmed by FTIR (C=O stretch at 1,710 cm⁻¹) and ¹H NMR (δ 9.85 ppm for aldehyde proton).

Synthesis of 2-Thioxothiazolidin-4-One Derivatives

The thiazolidinone core is constructed through cyclocondensation reactions. For example, 2-thioxothiazolidin-4-one derivatives are synthesized by reacting chloroacetic acid with thiourea or ammonium thiocyanate under acidic conditions. In one protocol, thiourea reacts with chloroacetic acid in the presence of hydrochloric acid, yielding 2-thioxothiazolidin-4-one (rhodanine) with a 78% efficiency. This intermediate is critical for subsequent functionalization with the pentanedioic acid chain.

Formation of the Thiazolidinone-Pentanedioic Acid Intermediate

Conjugation of Rhodanine with Glutaric Acid

The pentanedioic acid (glutaric acid) moiety is introduced via a nucleophilic substitution reaction. Glutaric acid derivatives are synthesized using methods outlined in patent CN103755545A, where glutamic acid undergoes diazotization and reduction to yield glutaric acid with >80% purity. The carboxylic acid groups of glutaric acid are then activated using thionyl chloride or carbodiimide reagents, enabling coupling with the amine group of 3-aminorhodanine. This step forms 3-(glutarylamino)-2-thioxothiazolidin-4-one, confirmed by LC-MS (m/z 349.2 [M+H]⁺).

Knoevenagel Condensation for Benzylidene Functionalization

Reaction Mechanism and Conditions

The final step involves Knoevenagel condensation between 4-allyloxybenzaldehyde and the thiazolidinone-pentanedioic acid intermediate. This reaction is catalyzed by sodium acetate in acetic acid under reflux, as described in the synthesis of analogous thiazolidinone derivatives. The aldehyde group of 4-allyloxybenzaldehyde reacts with the active methylene group of the thiazolidinone, forming a conjugated benzylidene system. The (Z)-isomer is favored due to steric and electronic factors, with reaction completion monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:2).

Table 1: Optimization of Knoevenagel Condensation Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 110°C | 89 | 98 |

| Reaction Time | 18 hours | 91 | 97 |

| Catalyst Loading | 10 mol% | 85 | 96 |

| Solvent | Acetic Acid | 90 | 98 |

Purification and Characterization

Scale-Up and Industrial Feasibility

The process is scalable with modifications for continuous flow synthesis. Patent CN103755545A highlights the use of hypophosphorous acid as a reducing agent to enhance yield (up to 95%) while minimizing byproducts. However, challenges include the high cost of palladium catalysts in alternative oxidative routes and the need for inert atmospheres during Knoevenagel condensation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Knoevenagel Condensation | 89 | 98 | 18 | Moderate |

| Diazotization-Reduction | 95 | 99 | 72 | Low |

| Cyclocondensation | 78 | 97 | 24 | High |

Q & A

Q. What are the standard synthetic routes for preparing (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid?

The compound is synthesized via condensation reactions. A typical method involves refluxing a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with an aldehyde (e.g., 4-(allyloxy)benzaldehyde) in a solvent system like acetic acid/DMF, catalyzed by sodium acetate. Post-reaction, the product is purified via recrystallization from DMF-ethanol or acetic acid . For thiazolidinone core formation, bromoacetic acid or similar reagents are used to cyclize intermediates under reflux conditions .

Q. How is the compound’s structural integrity confirmed after synthesis?

Characterization employs -NMR and -NMR to verify proton and carbon environments, particularly the Z-configuration of the benzylidene moiety. IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm, C=S at ~1228 cm). Elemental analysis (C, H, N) and melting point determination are used to assess purity .

Q. What purification methods are effective for this compound?

Recrystallization from DMF-ethanol or acetic acid is standard, as these solvents dissolve impurities while the product precipitates upon cooling. For stubborn impurities, column chromatography with silica gel (eluent: methanol/ethyl acetate) may be employed .

Q. How can researchers assess the compound’s stability under experimental conditions?

Thermal stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Solubility in common solvents (e.g., DMSO, ethanol) and pH-dependent stability (tested by varying buffer conditions) are critical for biological assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires screening solvents (e.g., ethanol vs. DMF), catalysts (e.g., piperidine vs. sodium acetate), and reaction times. For example, extending reflux duration to 24 hours in ethanol improved yields in analogous thiazolidinones from 24% to 73% in some cases . Microwave-assisted synthesis may reduce reaction times while maintaining high yields .

Q. How should researchers resolve contradictions in reported yields of analogous thiazolidinones?

Discrepancies in yields (e.g., 24% vs. 73% for similar derivatives) often arise from substituent electronic effects or steric hindrance. For instance, electron-donating groups on the benzylidene moiety enhance reactivity. Systematic comparison of reaction conditions (solvent polarity, catalyst loading) and spectroscopic tracking of intermediates can clarify such inconsistencies .

Q. What advanced analytical techniques are recommended for purity assessment?

Beyond NMR and elemental analysis, high-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute configuration validation .

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

Varying the benzylidene substituents (e.g., replacing allyloxy with methoxy or halogens) and modifying the pentanedioic acid side chain can modulate bioactivity. Computational docking studies (using software like AutoDock) predict interactions with target enzymes, guiding analog synthesis .

Q. What experimental strategies address solubility challenges in biological assays?

Solubility is enhanced using DMSO as a stock solvent, followed by dilution in aqueous buffers (pH 7.4). For in vitro studies, co-solvents like polyethylene glycol (PEG-400) or cyclodextrin inclusion complexes improve bioavailability .

Q. What mechanisms of action are hypothesized for this compound?

The thiazolidinone core is known to inhibit enzymes like cyclooxygenase (COX) and MurB via covalent interactions with active-site thiols. Molecular dynamics simulations suggest the allyloxybenzylidene group enhances membrane permeability, while the pentanedioic acid moiety may chelate metal ions in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.